2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Brand Name: Vulcanchem
CAS No.: 942070-14-6
VCID: VC3176863
InChI: InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl
Molecular Formula: C16H25B2ClO4S
Molecular Weight: 370.5 g/mol

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

CAS No.: 942070-14-6

Cat. No.: VC3176863

Molecular Formula: C16H25B2ClO4S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) - 942070-14-6

Specification

CAS No. 942070-14-6
Molecular Formula C16H25B2ClO4S
Molecular Weight 370.5 g/mol
IUPAC Name 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3
Standard InChI Key DTZHLMQGRNHOET-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl

Introduction

Structural Characteristics and Identification

Molecular Identity and Nomenclature

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is identified by the CAS registry number 942070-14-6 and MDL number MFCD12407251 . The compound is also known by its synonym 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which provides an alternative systematic naming approach reflecting its chemical structure . The systematic naming follows IUPAC conventions, describing the compound as containing a 3-chlorothiophene core with two tetramethyl-dioxaborolane substituents at positions 2 and 5, creating a distinct molecular architecture.

Structural Components and Features

The compound's structure consists of three primary components: a central thiophene ring, a chlorine substituent, and two boronic ester groups. The thiophene ring serves as the central core, providing a five-membered aromatic heterocycle containing a sulfur atom. The chlorine atom is positioned at the 3-position of the thiophene ring, while the 2- and 5-positions are occupied by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups . These boronic ester moieties are characterized by a boron atom connected to two oxygen atoms, which form part of a five-membered ring containing two quaternary carbon atoms, each bearing two methyl groups.

Molecular Properties

The molecular formula of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is C16H25B2ClO4S, with a molecular weight of 370.51 g/mol . This molecular composition reflects the presence of 16 carbon atoms, 25 hydrogen atoms, 2 boron atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom. The compound's structural formula illustrates a planar thiophene core with the boronic ester groups potentially adopting conformations influenced by steric interactions between the methyl groups.

Physical and Chemical Properties

Solubility and Stability

The compound contains both polar and non-polar structural elements, suggesting solubility in various organic solvents. The presence of the boronic ester groups, with their lipophilic methyl substituents, likely enhances solubility in non-polar organic solvents such as dichloromethane, chloroform, and toluene. Meanwhile, the electronegative chlorine atom and the oxygen atoms in the dioxaborolane rings may facilitate interactions with more polar solvents. Regarding stability, boronic esters generally demonstrate good stability under anhydrous conditions but may undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions.

Synthetic Approaches

General Synthetic Strategies

The synthesis of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves organometallic chemistry approaches centered on the functionalization of the thiophene core. Common synthetic routes may include:

  • Direct borylation of 3-chlorothiophene using iridium or palladium catalysts in the presence of bis(pinacolato)diboron

  • Sequential metalation and borylation of appropriately substituted thiophene precursors

  • Halogen-metal exchange followed by reaction with boronic ester precursors

The high purity levels (NLT 98%) reported for commercial samples suggest well-established and optimized synthetic protocols .

Purification Methods

Purification of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) likely employs standard techniques used for similar boronic ester compounds, including column chromatography on silica gel, recrystallization from appropriate solvent systems, and potentially sublimation for achieving high purity. The compound's commercial availability at high purity levels indicates successful implementation of these purification approaches.

Reactivity Profile

Characteristic Reactions

The reactivity of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is largely dictated by the presence of the two boronic ester groups, which serve as versatile functional handles for various transformations. Key reactions include:

  • Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides

  • Chan-Lam coupling with amines, alcohols, or thiols

  • Oxidative transformations to introduce hydroxyl groups

  • Nucleophilic substitution at the boron centers

  • Potential coordination chemistry involving the boron atoms

The chlorine substituent at the 3-position of the thiophene ring may also participate in metal-catalyzed cross-coupling reactions, providing an additional site for functionalization.

Applications in Chemical Research

Role in Organic Synthesis

The compound's primary application lies in organic synthesis, particularly as a building block for constructing more complex molecular architectures through cross-coupling reactions. The presence of two boronic ester groups allows for:

  • Sequential or simultaneous cross-coupling reactions for the synthesis of extended π-conjugated systems

  • Construction of symmetrical or unsymmetrical structures through selective functionalization

  • Development of thiophene-based polymers and oligomers with applications in materials science

These synthetic capabilities position 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a valuable intermediate in the preparation of diverse compounds with potential applications in pharmaceuticals, electronic materials, and functional polymers.

Applications in Pharmaceutical Research

The listing of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under "Pharmaceutical Research" categories suggests its role in medicinal chemistry endeavors . Thiophene-containing compounds have established significance in drug discovery, with numerous thiophene derivatives exhibiting biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The compound likely serves as a versatile scaffold for the synthesis of drug candidates, with the boronic ester groups enabling diversification through cross-coupling reactions.

Materials Science Applications

In materials science, thiophene-based compounds with extended π-conjugation have found applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The potential categorization of 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under "Fluorescent Probe / Staining" suggests its relevance in developing materials with specific optical properties . The compound's structural features allow for the construction of π-conjugated systems with tailored electronic and optical characteristics through appropriate functionalization.

Comparative Analysis with Structurally Related Compounds

Comparison with Mono-borylated Thiophenes

While 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) contains two boronic ester groups, structurally related compounds with a single boronic ester group, such as 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-97-7), offer different reactivity profiles and applications . The table below compares key features of these compounds:

Feature2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC16H25B2ClO4SC10H14BClO2S
Molecular Weight370.51 g/mol244.54 g/mol
Boronic Ester GroupsTwo (positions 2 and 5)One (position 2)
Synthetic VersatilityAllows for dual functionalizationAllows for selective mono-functionalization
Cross-coupling CapabilityCan participate in multiple coupling reactionsLimited to single coupling reaction

The presence of two boronic ester groups in 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables more diverse structural elaboration compared to its mono-borylated counterpart, making it particularly valuable for the synthesis of extended π-conjugated systems and polymeric materials.

Comparison with Phenylene-based Boronic Esters

The search results include information on 2,2-(5-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1417036-49-7), a structurally analogous compound featuring a benzene ring instead of thiophene . Comparing these compounds provides insights into the influence of heterocyclic versus carbocyclic cores:

Feature2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)2,2-(5-chloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Core StructureThiophene (5-membered heterocycle)Benzene (6-membered carbocycle)
Molecular FormulaC16H25B2ClO4SC18H27B2ClO4
Molecular Weight370.51 g/mol364.48 g/mol
Electronic PropertiesElectron-rich heterocycle with asymmetric electron distributionSymmetric electron distribution in benzene ring
Reactivity PatternRegioselective functionalization influenced by heterocycleReactivity influenced by symmetry of benzene core

The thiophene core in 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) imparts distinct electronic properties compared to its phenylene-based counterpart, potentially affecting reactivity, selectivity, and application profiles in various chemical transformations and material properties.

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